molecular formula C80H118N28O14 B10846557 Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2

Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2

Cat. No.: B10846557
M. Wt: 1696.0 g/mol
InChI Key: TWBRLXCGQXCXSU-HCHGDIHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2 is a synthetic peptide analog designed to target Neuropeptide Y receptor type 2 (NPY2R), a G protein-coupled receptor implicated in appetite regulation, metabolic disorders, and energy homeostasis . Its structure features a cyclic or branched architecture with a repeating motif (-Trp-Arg-Nva-Arg-Tyr-NH2), where Adp (an abbreviation for a proprietary substituent) distinguishes it from related analogs. The peptide sequence includes conserved residues (e.g., Arg, Trp) critical for receptor binding, while Nva (norvaline) introduces a hydrophobic side chain that may enhance stability or selectivity .

Properties

Molecular Formula

C80H118N28O14

Molecular Weight

1696.0 g/mol

IUPAC Name

(2S,5S)-2,5-diamino-N,N'-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanediamide

InChI

InChI=1S/C80H118N28O14/c1-3-13-55(69(115)101-59(21-11-35-95-79(89)90)73(119)105-61(65(83)111)37-43-23-27-47(109)28-24-43)99-71(117)57(19-9-33-93-77(85)86)103-75(121)63(39-45-41-97-53-17-7-5-15-49(45)53)107-67(113)51(81)31-32-52(82)68(114)108-64(40-46-42-98-54-18-8-6-16-50(46)54)76(122)104-58(20-10-34-94-78(87)88)72(118)100-56(14-4-2)70(116)102-60(22-12-36-96-80(91)92)74(120)106-62(66(84)112)38-44-25-29-48(110)30-26-44/h5-8,15-18,23-30,41-42,51-52,55-64,97-98,109-110H,3-4,9-14,19-22,31-40,81-82H2,1-2H3,(H2,83,111)(H2,84,112)(H,99,117)(H,100,118)(H,101,115)(H,102,116)(H,103,121)(H,104,122)(H,105,119)(H,106,120)(H,107,113)(H,108,114)(H4,85,86,93)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

TWBRLXCGQXCXSU-HCHGDIHTSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC[C@@H](C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)N)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from NPY2R Drug Candidates

lists three analogs under NPY2R drug development with structural similarities (Table 1):

Table 1: Structural Comparison of Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2 and Analogues

Compound Name Substituent Key Structural Differences Receptor Target Reference
This compound Adp Reference compound NPY2R [9]
Pim[-Trp-Arg-Nva-Arg-Tyr-NH2]2 Pim Aliphatic substituent NPY2R [9]
Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2 Sub Aromatic substituent NPY2R [9]
Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2 Sub Tyr¹ and Leu³ (vs. Trp¹, Nva³) NPY2R [9]
Key Observations:
  • Substituent Effects : The Adp , Pim , and Sub groups likely modulate pharmacokinetic properties (e.g., solubility, half-life) or receptor binding. For instance, aromatic substituents (e.g., Sub) may enhance hydrophobic interactions with NPY2R .

Functional Comparison with Opioid Receptor Peptides

Although unrelated to NPY2R, highlights D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP), a mu-opioid receptor antagonist. This peptide shares Arg and Trp residues, emphasizing the role of these residues in receptor binding across peptide classes. Notably:

  • CTAP acts as a neutral antagonist at constitutively active mu-opioid receptors, while naloxone (an inverse agonist) suppresses basal activity .
  • This compound may similarly exhibit nuanced pharmacology (e.g., neutral antagonism vs. inverse agonism) depending on NPY2R conformational states, though direct evidence is lacking .

Pharmacological Implications

While specific activity data (e.g., IC₅₀, EC₅₀) for this compound are unavailable in the provided evidence, its structural analogs suggest:

Receptor Selectivity : The conserved Arg-Trp motif is critical for NPY2R binding, while substituents (Adp, Pim, Sub) may reduce off-target effects on related receptors (e.g., NPY1R or NPY5R) .

Stability Enhancements: Hydrophobic residues (Nva, Leu) likely improve metabolic stability against proteases compared to endogenous ligands like PYY3-36 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.